4-(Diazomethyl)-7-(diethylamino)coumarin
Overview
Description
4-(Diazomethyl)-7-(diethylamino)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and fluorescence studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diazomethyl)-7-(diethylamino)coumarin typically involves the introduction of the diazomethyl group into the coumarin scaffold. One common method is the reaction of 7-(diethylamino)coumarin with diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk associated with handling diazomethane. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Diazomethyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with the diazomethyl group converted to a methyl group.
Substitution: Substituted coumarin derivatives with various functional groups replacing the diazomethyl group.
Scientific Research Applications
4-(Diazomethyl)-7-(diethylamino)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a fluorescent marker in cellular studies.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of fluorescent dyes and materials for optical applications
Mechanism of Action
The mechanism of action of 4-(Diazomethyl)-7-(diethylamino)coumarin involves its interaction with molecular targets through its diazomethyl and diethylamino groups. These groups facilitate binding to specific proteins and enzymes, leading to the modulation of biological pathways. The compound’s fluorescence properties also enable it to act as a probe for studying molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin: Known for its biological activities and used as a building block in organic synthesis.
7-Diethylaminocoumarin: Similar in structure but lacks the diazomethyl group, limiting its reactivity compared to 4-(Diazomethyl)-7-(diethylamino)coumarin.
Coumarin: The parent compound with a wide range of applications in medicinal chemistry and material science .
Uniqueness
This compound stands out due to the presence of both diazomethyl and diethylamino groups, which enhance its reactivity and fluorescence properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(diazomethyl)-7-(diethylamino)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-17(4-2)11-5-6-12-10(9-16-15)7-14(18)19-13(12)8-11/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJREJZJPCLZIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88861-43-2 | |
Record name | 4-(Diazomethyl)-7-(diethylamino)coumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088861432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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